molecular formula C18H24N2O2 B3043702 Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate CAS No. 906329-30-4

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate

Cat. No.: B3043702
CAS No.: 906329-30-4
M. Wt: 300.4 g/mol
InChI Key: JYTNTPVAHFHIKT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTNTPVAHFHIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and cyano groups under controlled conditions. One common method includes the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Applications References
This compound 906329-30-4 C₁₈H₂₄N₂O₂ 4-benzyl, 4-cyano 300.40 Reference compound for comparison. Pharmaceutical intermediate
tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate 885069-22-7 C₁₇H₂₁ClN₂O₂ 4-(4-chlorophenyl), 4-cyano 320.82 Chlorophenyl substituent enhances electrophilicity; higher molecular weight. Kinase inhibitor synthesis
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 4-amino, benzyl ester 234.29 Amino group increases nucleophilicity; lacks cyano group. Peptide mimetics, receptor ligands
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate 331281-25-5 C₁₁H₁₉N₃O₂ 4-amino, 4-cyano 225.29 Dual amino-cyano substituents enhance polarity; smaller hydrophobic profile. Antiviral intermediates
tert-Butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate - C₂₀H₃₁N₅O₃ 4-acetylpiperazinyl, 4-cyano 389.50 Acetylpiperazine introduces hydrogen-bonding capacity; bulkier structure. CNS drug candidates
Key Insights :

Substituent Effects: Benzyl vs. Chlorophenyl: The benzyl group in the target compound confers greater lipophilicity compared to the chlorophenyl analog, influencing membrane permeability in drug candidates . Cyano Group: The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions, a feature shared with tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate .

Synthetic Utility: The tert-butyl carbamate group is widely used as a protecting group in piperidine chemistry, as seen in analogs like Benzyl 4-aminopiperidine-1-carboxylate (). This facilitates selective functionalization of the piperidine ring .

Pharmacological Relevance: Compounds with dual substituents (e.g., cyano and benzyl) are often intermediates in kinase inhibitor synthesis due to their ability to modulate steric and electronic interactions with target proteins .

Safety Considerations: Limited toxicological data are available for most analogs (e.g., ). Shared hazards include skin/eye irritation, necessitating standardized PPE protocols .

Biological Activity

Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C16_{16}H20_{20}N2_2O2_2

Molecular Weight : 288.35 g/mol

IUPAC Name : this compound

The compound features a piperidine ring substituted with a tert-butyl ester, a benzyl group, and a cyano group. This unique structure contributes to its pharmacological properties.

This compound has been studied for its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.

Biological Activity

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuropharmacological Effects

Preclinical studies have shown that the compound may possess neuroprotective effects. It was found to enhance cognitive function in animal models, potentially through modulation of cholinergic pathways.

Study TypeFindings
Behavioral AssayImproved memory retention
Biochemical AssayIncreased acetylcholine levels

Case Studies

  • Study on Cognitive Enhancement : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on cognitive functions in mice. The results indicated significant improvements in memory tasks compared to control groups.
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results confirmed its potential as an antibacterial agent, particularly in resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate

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